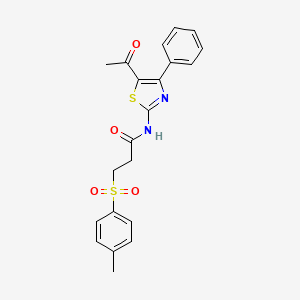
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide, also known as ATSP-7041, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has shown promising results in various biological assays.
Mécanisme D'action
The exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and viral replication. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the suppression of inflammation. Finally, this compound has been shown to inhibit the activity of HSV-1 and HSV-2 by blocking the viral DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral infections, this compound has been shown to inhibit the viral DNA replication, leading to the inhibition of viral replication and spread.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown potent activity against various cancer cell lines, inflammation, and viral infections. In addition, this compound has shown low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide. First, further studies are needed to determine the exact mechanism of action of this compound in cancer, inflammation, and viral infections. Second, preclinical studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Third, clinical trials are needed to determine the safety and efficacy of this compound in humans. Fourth, this compound can be used as a lead compound for the development of more potent and selective analogs. Finally, this compound can be used in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-aminothiazole with 4-phenyl-2-oxobutanenitrile, followed by acetylation and tosylation to obtain the final product. The purity and yield of this compound can be improved by careful purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has shown potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, this compound has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-14-8-10-17(11-9-14)29(26,27)13-12-18(25)22-21-23-19(20(28-21)15(2)24)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXNVXJHKTTYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)
![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)
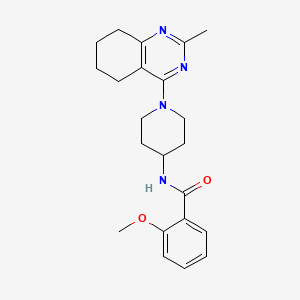
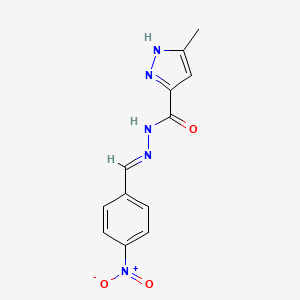
![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)
![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)
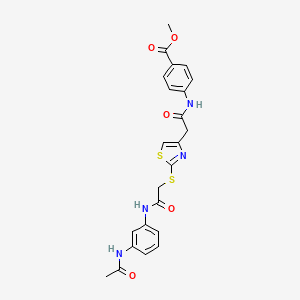
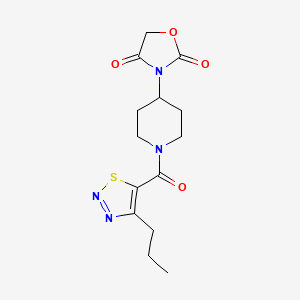
![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)
![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)